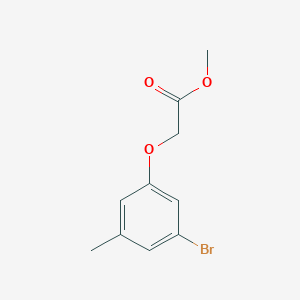

methyl 2-(3-bromo-5-methylphenoxy)acetate

Description

Methyl 2-(3-bromo-5-methylphenoxy)acetate is a brominated aromatic ester characterized by a phenoxy group substituted with a bromine atom at the 3-position and a methyl group at the 5-position, linked to an acetate moiety via an ether bond. This structure confers unique physicochemical properties, making it valuable in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the methyl group contributes to steric and electronic modulation of the aromatic ring .

Properties

IUPAC Name |

methyl 2-(3-bromo-5-methylphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-7-3-8(11)5-9(4-7)14-6-10(12)13-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHPSDCGWLNKBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)OCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot C–H Activation/Borylation/Oxidation

A modern, efficient route to 3-bromo-5-methylphenol involves a one-pot sequence starting from 3-bromotoluene. The process employs iridium-catalyzed C–H borylation followed by oxidation, achieving high yields (85–92%) without intermediate isolation. Key advantages include:

-

Regioselectivity : Directed by the methyl group, ensuring precise bromine placement.

-

Scalability : Demonstrated on multigram scales (up to 50 g).

-

Mild Conditions : Reactions proceed at room temperature using hydrogen peroxide as the oxidant.

Reaction Conditions :

-

Catalyst: [Ir(COD)OMe]₂ with dtbpy ligand

-

Borylation: Bis(pinacolato)diboron (B₂pin₂) in tetrahydrofuran (THF)

-

Oxidation: H₂O₂ in acetic acid

Traditional Bromination of 5-Methylphenol

Alternative methods involve direct bromination of 5-methylphenol, though regioselectivity challenges arise due to competing ortho/para substitution. Electrophilic bromination using bromine (Br₂) in dichloromethane yields 3-bromo-5-methylphenol as the major product (60–70% yield) alongside 3,5-dibromo derivatives. Optimization strategies include:

-

Temperature Control : Maintaining 0–5°C to minimize di-substitution.

-

Catalyst Use : FeBr₃ enhances para-directing effects of the methyl group.

O-Alkylation to Form Methyl 2-(3-Bromo-5-Methylphenoxy)Acetate

Williamson Ether Synthesis

The phenolic intermediate undergoes O-alkylation with methyl bromoacetate under basic conditions.

Typical Procedure :

-

Base : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

-

Molar Ratio : 1:1.2 (phenol:methyl bromoacetate).

-

Temperature : 80–90°C for 6–8 hours.

Mechanistic Insights :

Phase-Transfer Catalysis (PTC)

Using tetrabutylammonium bromide (TBAB) as a catalyst in a biphasic system (toluene/water) improves atom economy and reduces reaction time (3–4 hours). Yields remain comparable (70–78%).

Microwave-Assisted Synthesis

Microwave irradiation at 100°C for 30 minutes accelerates the reaction, achieving 80% yield with reduced side products.

Industrial-Scale Production

Continuous Flow Reactors

Patent data highlight the use of continuous flow systems for high-throughput synthesis. Benefits include:

-

Precision : Automated reagent dosing and temperature control.

-

Safety : Minimized handling of hazardous intermediates (e.g., bromine).

Example Setup :

-

Reactor Type : Tubular reactor with static mixers.

Comparative Analysis of Methods

Reaction Optimization Challenges

Purification of Intermediates

Chemical Reactions Analysis

Types of Reactions: methyl 2-(3-bromo-5-methylphenoxy)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium methoxide or ammonia in solvents such as ethanol or water.

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Substitution: Products like 3-amino-5-methylphenoxyacetate or 3-thio-5-methylphenoxyacetate.

Oxidation: Products like 3-bromo-5-methylphenoxyacetic acid or 3-bromo-5-methylbenzaldehyde.

Reduction: Products like 3-bromo-5-methylphenoxyethanol.

Scientific Research Applications

methyl 2-(3-bromo-5-methylphenoxy)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-methylphenoxyacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its brominated phenyl ring can engage in halogen bonding with protein residues, affecting protein function and activity.

Comparison with Similar Compounds

Research Findings and Trends

Toxicity and Environmental Impact

- Brominated compounds (e.g., target, ) may pose bioaccumulation risks, necessitating stringent waste management. Amino-substituted derivatives () show lower persistence but require toxicity screening for pharmaceutical use.

Biological Activity

Methyl 2-(3-bromo-5-methylphenoxy)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a brominated aromatic ring, which is known to influence its biological properties. The presence of the bromine atom can enhance lipophilicity and alter the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromo substituent on the phenoxy ring enhances binding affinity, which may lead to modulation of various signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It may bind to specific receptors, influencing cellular responses such as proliferation and apoptosis.

Biological Activity Studies

Research has demonstrated that this compound exhibits various biological activities, including anti-inflammatory and anticancer effects. Below are summarized findings from recent studies:

| Study | Cell Line | IC50 (µM) | Mechanism | Notes |

|---|---|---|---|---|

| Study 1 | MLL-AF9 cells | 0.2 | Enzyme inhibition | Significant reduction in cell viability observed. |

| Study 2 | A375 melanoma cells | 0.5 | Induction of apoptosis | Increased apoptotic cell population after treatment. |

| Study 3 | Caco-2 cells | 1.0 | Modulation of permeability | Enhanced cellular uptake noted due to structural modifications. |

Case Studies

- Anti-Cancer Activity : In a study involving A375 melanoma cells, this compound was shown to induce apoptosis in a dose-dependent manner. The percentage of apoptotic cells increased significantly with higher concentrations, indicating its potential as an anticancer agent .

- Enzyme Interaction : Another study focused on the compound's interaction with specific enzymes involved in cancer metabolism. The results indicated that this compound could inhibit key metabolic enzymes, leading to reduced tumor growth in vitro .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.